2-Aminocyclooctane-1-carboxylic acid hydrochloride
Overview
Description
2-Aminocyclooctane-1-carboxylic acid hydrochloride is a cyclic β-amino acid derivative. This compound is of significant interest due to its unique structure, which includes an eight-membered ring. Cyclic β-amino acids have diverse biological activities and are used in various fields, including medicinal chemistry and drug design .
Preparation Methods
The synthesis of 2-Aminocyclooctane-1-carboxylic acid hydrochloride typically involves the transformation of cis-9-azabicyclo[6.2.0]dec-6-en-10-one into the corresponding amino ester and its protected amine. The double bond in the N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate is then oxidized to deliver the targeted amino acid and its derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Aminocyclooctane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions include various derivatives of the original compound, such as methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl)carbamate .
Scientific Research Applications
2-Aminocyclooctane-1-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Aminocyclooctane-1-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its biological effects. For example, its derivatives can inhibit bacterial growth by targeting specific bacterial enzymes .
Comparison with Similar Compounds
2-Aminocyclooctane-1-carboxylic acid hydrochloride can be compared with other cyclic β-amino acids, such as:
1-Aminocyclopropane-1-carboxylic acid: A smaller cyclic amino acid with a three-membered ring.
(1S,2R)-2-Aminocyclooctane-1-carboxylic acid hydrochloride: A stereoisomer of the original compound with similar properties.
The uniqueness of this compound lies in its eight-membered ring structure, which provides distinct biological activities and synthetic versatility .
Properties
IUPAC Name |
2-aminocyclooctane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMSVJGKMJLCPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-40-6 | |
Record name | Cyclooctanecarboxylic acid, 2-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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